

Cross-Reactivity Profile of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Analysis

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Compound of Interest		
Compound Name:	Imidazo[1,2-b]pyridazine hydrochloride	
Cat. No.:	B103525	Get Quote

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology, inflammation, and neurodegenerative diseases.[1][2] The therapeutic efficacy and safety of these compounds are critically dependent on their selectivity, making cross-reactivity studies essential for drug development professionals. This guide provides a comparative analysis of the cross-reactivity of several key Imidazo[1,2-b]pyridazine derivatives against a panel of kinases, supported by experimental data and protocols.

Kinase Selectivity and Cross-Reactivity Data

The following tables summarize the in vitro inhibitory activity (IC50) of various Imidazo[1,2-b]pyridazine derivatives against their primary targets and a selection of off-target kinases. This data highlights the diverse selectivity profiles achieved through chemical modifications of the core scaffold.

Table 1: Selectivity Profile of a Tyk2 JH2 Inhibitor

A potent and selective Tyk2 JH2 inhibitor, designated as compound 6, was identified from a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs.[3][4] While highly selective, it showed some activity against HIPK4.[3]



Compound	Primary Target	IC50 (nM)	Off-Target Kinase	IC50 (nM)	Selectivity Fold
6	Tyk2 JH2	<5	Jak1, Jak2, Jak3	>2000	>400
HIPK4	~2400	480			

Table 2: Selectivity of a Bruton's Tyrosine Kinase (BTK) Inhibitor

Compound 22, an irreversible BTK inhibitor, demonstrated exceptional potency and high selectivity across a broad panel of kinases.[5][6]

Compound	Primary Target	IC50 (nM)	Kinase Panel	Selectivity
22	ВТК	1.3	310 Kinases	Excellent

A derivative, compound 42, with a modified warhead group, showed significantly reduced BTK inhibition, confirming the covalent binding mechanism of compound 22.[5]

Compound	Target	IC50 (nM)
22	втк	2.6
42	втк	1771

Table 3: Cross-Reactivity of Multi-Kinase Inhibitors

Certain 3,6-disubstituted Imidazo[1,2-b]pyridazine derivatives have been shown to inhibit multiple kinases, including those from parasitic sources. Compound 20a was identified as a selective inhibitor for DYRKs and CLKs.[1][7]



Compound	Target Kinase	IC50 (nM)
20a	CLK1	82
CLK4	44	
DYRK1A	50	_
PfCLK1	32	

Table 4: Haspin Kinase Inhibitor Selectivity

Derivatives of Imidazo[1,2-b]pyridazine have been developed as potent and selective inhibitors of Haspin kinase, a key regulator of mitosis.[8]

Compound	Primary Target	IC50 (nM)
21	Haspin	6
22	Haspin	12

Table 5: Mps1 (TTK) Kinase Inhibitor Selectivity

An Imidazo[1,2-b]pyridazine-based compound, 27f, was identified as a highly potent and selective Mps1 inhibitor.[9]

Compound	Primary Target	Cellular Mps1 IC50 (nM)	A549 Cell Proliferation IC50 (nM)	Kinase Panel Selectivity
27f	Mps1	0.70	6.0	Selective over 192 kinases

Table 6: Anaplastic Lymphoma Kinase (ALK) Inhibitor Activity

Macrocyclic derivatives of Imidazo[1,2-b]pyridazine have been developed as potent ALK inhibitors, effective against resistance mutations.[10]

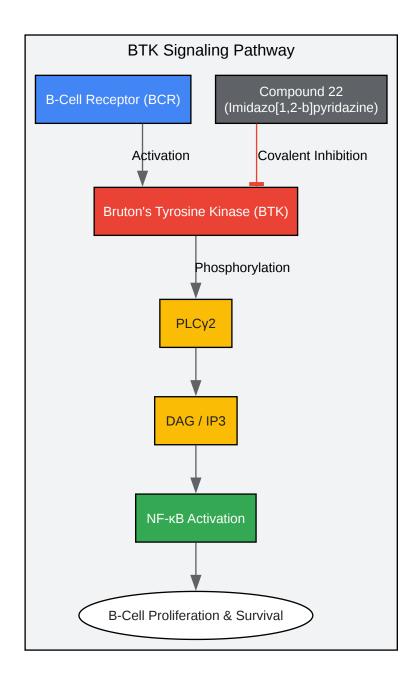


Compound	Target	IC50 (nM)
O-10	ALKWT	2.6
ALKG1202R	6.4	
ALKL1196M/G1202R	23	_

Signaling Pathway and Experimental Workflow

The development and evaluation of these inhibitors involve specific cellular pathways and experimental procedures. The following diagrams illustrate these concepts.

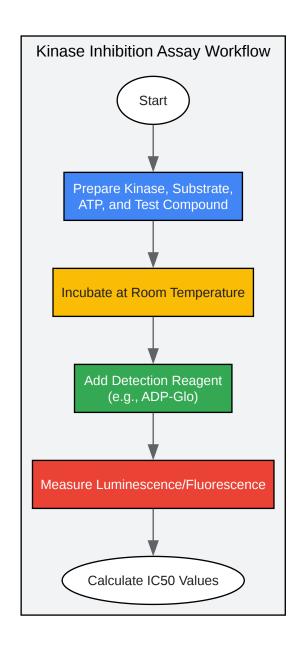




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Caption: BTK signaling pathway and the inhibitory action of Compound 22.





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Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are generalized protocols based on the cited literature.

In Vitro Kinase Inhibition Assay (General Protocol)



This protocol outlines a common method for determining the IC50 values of inhibitors against target kinases.

- Reagent Preparation: All reagents, including the specific kinase, a suitable substrate (e.g., a peptide), ATP, and the Imidazo[1,2-b]pyridazine test compound (serially diluted), are prepared in an appropriate assay buffer.
- Kinase Reaction: The kinase, substrate, and test compound are mixed in a microplate well
 and the reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for substrate phosphorylation.
- Detection: A detection reagent is added to stop the kinase reaction and generate a signal proportional to the amount of ADP produced (an indicator of kinase activity). The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.
- Signal Measurement: The plate is read using a luminometer or fluorometer to quantify the signal in each well.
- Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is then calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

Cellular assays are essential for confirming the on-target activity of the inhibitors in a more physiologically relevant context.

- Cell Culture: A relevant human cancer cell line (e.g., A549 for Mps1) is cultured under standard conditions.
- Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the Imidazo[1,2-b]pyridazine compound for a specified duration (e.g., 48-72 hours).



- Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The results are used to determine the EC50 or IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability or proliferation.

For specific targets, such as Haspin, cellular activity can be measured by monitoring the phosphorylation of a downstream substrate (e.g., Histone H3 at threonine 3) via immunofluorescence or Western blotting.[8]

Conclusion

The Imidazo[1,2-b]pyridazine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. The presented data demonstrates that while some derivatives can be engineered for high selectivity against a single target (e.g., BTK or Mps1 inhibitors), others may exhibit activity against multiple kinases.[5][9] A thorough understanding of the cross-reactivity profile, obtained through systematic screening and detailed experimental protocols as outlined above, is paramount for advancing these promising compounds into clinical development. Researchers and drug development professionals should consider the specific substitutions on the Imidazo[1,2-b]pyridazine core to tailor the selectivity profile for the intended therapeutic application.

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